1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiazol group, a pyrazole group, and a trifluoromethyl group . These groups could potentially confer a variety of chemical properties and biological activities to the molecule.
Molecular Structure Analysis
The molecule’s structure includes a thiazol ring (a type of heterocycle containing nitrogen and sulfur), a pyrazole ring (another type of heterocycle containing two nitrogens), and a trifluoromethyl group. These groups are known to influence the electronic properties of the molecule, which can affect its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the thiazol and pyrazole rings might participate in reactions involving nucleophilic or electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the methoxyphenyl and trifluoromethyl groups could influence the compound’s polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of pyrazole and thiazole compounds due to their potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of these compounds in developing anticancer agents Hassan, T. Hafez, & S. A. Osman, 2014.
Potential Biological Activities
The design and synthesis of compounds incorporating pyrazole and thiazole moieties are driven by their potential biological activities. For example, Pillai et al. (2019) investigated Schiff bases containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities, highlighting the multifaceted applications of these compounds in medicinal chemistry Pillai et al., 2019.
Antifungal and Antimicrobial Applications
Some derivatives have been evaluated for their antifungal and antimicrobial properties, indicating the potential use of these compounds in addressing various infectious diseases. Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, testing their activities against seven phytopathogenic fungi, with some compounds displaying moderate to excellent activities, suggesting their use in agricultural applications to combat fungal infections Du et al., 2015.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c1-14-3-5-15(6-4-14)11-27-21(31)18-12-28-30(20(18)23(24,25)26)22-29-19(13-33-22)16-7-9-17(32-2)10-8-16/h3-10,12-13H,11H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSMOMREBJOASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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